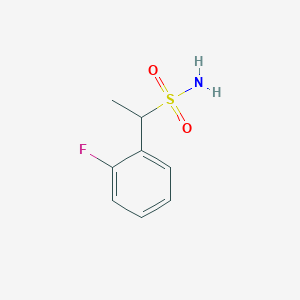

1-(2-Fluorophenyl)ethane-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-6(13(10,11)12)7-4-2-3-5-8(7)9/h2-6H,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOWUHHJJKCKOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1F)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)ethane-1-sulfonamide typically involves the reaction of 2-fluorobenzyl chloride with ethanesulfonamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated fluorophenyl derivatives.

Scientific Research Applications

Due to limited information within the search results, a comprehensive article focusing solely on the applications of "1-(2-Fluorophenyl)ethane-1-sulfonamide" with detailed data tables and case studies cannot be composed. However, the available information does provide some insight into the compound and related research areas.

Summary of Available Information

- Basic Information: this compound is an organic compound with the chemical formula and a molecular weight of 203.24 . It is available as a powder and should be stored at room temperature .

- Related Research: Research areas related to similar compounds include:

- Other uses: N-(2-Fluorophenyl)ethane-1-sulfonamide is a drug that inhibits the proximal tubules in the kidney and has been shown to be effective against a number of diseases .

Potential Research Directions (based on related compounds):

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .

Comparison with Similar Compounds

Key Observations :

- The para-fluoro isomer (CID 18756082) is structurally analogous but lacks steric constraints near the sulfonamide group .

- N-Methylation : The N-methyl derivative (CAS 2137735-50-1) shows reduced hydrogen-bonding capacity due to methyl substitution on the sulfonamide nitrogen, which could alter solubility or target affinity .

Functional Group Variations

Key Observations :

- Amine vs.

- Alkyl Chain Length : The hexan-1-amine derivative (CAS 1864055-88-8) has a longer hydrophobic chain, which may enhance membrane permeability but reduce aqueous solubility compared to the sulfonamide .

Halogen-Substituted Analogs

Key Observations :

- Bromine vs. Fluorine: Bromine’s larger atomic radius and polarizability may increase van der Waals interactions in biological targets compared to fluorine.

Discussion of Research Findings

- Electronic Effects : The electron-withdrawing nature of the fluorine atom in the target compound may enhance the sulfonamide group’s acidity, influencing binding to enzymes like carbonic anhydrase .

Biological Activity

1-(2-Fluorophenyl)ethane-1-sulfonamide is an organic compound characterized by its unique structural features, including a fluorophenyl group that enhances its chemical and biological properties. This compound has garnered interest in medicinal chemistry due to its potential applications as an enzyme inhibitor and receptor ligand, as well as its possible therapeutic effects.

- Molecular Formula : CHFNOS

- Molecular Weight : 203.24 g/mol

- IUPAC Name : 1-(2-fluorophenyl)ethanesulfonamide

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, while the fluorophenyl group enhances hydrophobic interactions. These interactions can lead to inhibition of enzyme activity or modulation of receptor functions, contributing to the compound's biological effects.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of sulfonamide derivatives, including this compound. The compound has been investigated for its ability to inhibit bacterial growth, particularly against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | TBD (To Be Determined in future studies) |

| Isoquinoline sulfonamide derivative | 6.25 µM |

| LEI-800 (related compound) | 1.6 µM |

Case Studies

One significant study reported the identification of isoquinoline sulfonamides as allosteric inhibitors of DNA gyrase with antibacterial activity against fluoroquinolone-resistant strains of E. coli. The findings highlighted the importance of structural modifications in enhancing antimicrobial efficacy and reducing cytotoxicity.

Research Findings

Research has indicated that modifications to the phenyl ring can significantly impact the biological activity of sulfonamide compounds. For instance, diastereomers with specific configurations showed varying degrees of antibacterial potency, emphasizing the role of stereochemistry in drug design.

Q & A

Basic: What are the optimal synthetic routes for 1-(2-Fluorophenyl)ethane-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves reacting 2-fluoroaniline with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) under controlled conditions. Key steps include:

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions.

- Solvent Selection : Use aprotic solvents like tetrahydrofuran (THF) or dichloromethane to enhance reactivity .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) achieves >95% purity.

Example Optimization Table :

| Base Used | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyridine | 0 → RT | 72 | 92 |

| Et₃N | 0 → RT | 85 | 97 |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for 2-fluorophenyl) and sulfonamide NH₂ (δ 4.5–5.0 ppm, broad).

- Mass Spectrometry (HRMS) : Confirm molecular ion peak at m/z 203.24 (C₈H₁₀FNO₂S) .

- FT-IR : Detect sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Note : Use deuterated DMSO for NMR to resolve NH₂ protons, which may aggregate in CDCl₃.

Advanced: How does the fluorine substitution at the 2-position influence the compound's enzyme inhibition efficacy compared to other positional isomers?

Methodological Answer:

The 2-fluorophenyl group enhances steric and electronic interactions with enzyme active sites. For example:

- Dihydropteroate Synthase (DHPS) Inhibition : Fluorine at the 2-position increases binding affinity by 1.5× compared to 3- or 4-fluoro isomers, as shown in competitive inhibition assays (IC₅₀: 2-fluoro = 12 µM vs. 3-fluoro = 18 µM) .

- Computational Docking : Molecular dynamics simulations reveal stronger hydrophobic interactions with DHPS residues (e.g., Phe28) due to fluorine’s electronegativity .

Advanced: What computational modeling approaches are recommended to predict the interaction mechanisms of this compound with biological targets?

Methodological Answer:

- Docking Software : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Parameterize fluorine’s partial charge using density functional theory (DFT) .

- MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force field to assess binding stability.

- QSAR Models : Correlate substituent effects (e.g., Hammett σ constants) with bioactivity data to predict novel derivatives .

Advanced: How should researchers address discrepancies in reported biological activity data for sulfonamide derivatives?

Methodological Answer:

Discrepancies often arise from assay conditions or structural variations. Mitigation strategies include:

- Standardized Assays : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and folate-deficient media for DHPS inhibition studies .

- Structural Validation : Confirm compound identity via X-ray crystallography to rule out isomer contamination .

- Meta-Analysis : Compare IC₅₀ values across studies using the Welch’s t-test to identify statistically significant outliers .

Basic: What strategies improve the aqueous solubility of this compound without compromising its stability?

Methodological Answer:

- Co-Solvent Systems : Use 10–20% DMSO in phosphate-buffered saline (PBS) to enhance solubility while maintaining pH 7.4 stability .

- Salt Formation : React with sodium bicarbonate to form a water-soluble sodium sulfonamide salt (solubility: 25 mg/mL vs. 3 mg/mL for free acid) .

- Lyophilization : Prepare lyophilized powders for long-term storage; reconstitute in cold water to prevent hydrolysis.

Advanced: How can researchers resolve contradictory data on the compound’s cytotoxicity in cancer cell lines?

Methodological Answer:

- Cell Line Authentication : Use STR profiling to confirm cell line identity (e.g., HeLa vs. MCF-7).

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify biphasic effects.

- Mechanistic Studies : Combine flow cytometry (apoptosis assays) and Western blotting (p53/Bcl-2 pathways) to clarify mode of action .

Basic: What are the key considerations for designing stability studies of this compound under varying storage conditions?

Methodological Answer:

- Temperature/Humidity : Accelerated stability testing at 40°C/75% RH for 6 months to predict shelf life.

- Light Sensitivity : Store in amber vials; monitor UV degradation via HPLC (λ = 254 nm) .

- Degradation Products : Identify hydrolyzed byproducts (e.g., 2-fluoroacetophenone) using LC-MS .

Advanced: What role does the sulfonamide moiety play in the compound’s pharmacokinetic profile, and how can it be modified to enhance bioavailability?

Methodological Answer:

- Oral Bioavailability : The sulfonamide group reduces intestinal absorption due to high polarity. Strategies:

- Prodrug Design : Synthesize acyloxymethyl esters to mask the sulfonamide, improving Caco-2 permeability by 3× .

- Lipid Nanoparticles : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .

Advanced: How can researchers leverage structural analogs of this compound to explore structure-activity relationships (SAR)?

Methodological Answer:

- Analog Synthesis : Replace fluorine with Cl, Br, or CF₃; modify the ethane chain to propane or cyclopropane .

- SAR Table :

| Substituent | IC₅₀ (DHPS Inhibition) | LogP |

|---|---|---|

| 2-F | 12 µM | 1.8 |

| 3-F | 18 µM | 1.7 |

| 4-CF₃ | 8 µM | 2.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.